Cas no 874272-71-6 (1,3-Methano-1H-benzo[b]xanthene-6,11-dione,2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)-)
874272-71-6 structure
Product Name:1,3-Methano-1H-benzo[b]xanthene-6,11-dione,2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)-
Numéro CAS:874272-71-6
Le MF:C20H18O3
Mégawatts:306.355125904083
CID:1891873
Update Time:2025-01-08
1,3-Methano-1H-benzo[b]xanthene-6,11-dione,2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)- Propriétés chimiques et physiques
Nom et identifiant
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- 1,3-Methano-1H-benzo[b]xanthene-6,11-dione,2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)-
- 1,3-Methano-1H-benzo[b]xanthene-6,11-dione, 2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)-
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- Piscine à noyau: 1S/C20H18O3/c1-20(2)10-7-15(20)13-9-14-17(21)11-5-3-4-6-12(11)18(22)19(14)23-16(13)8-10/h3-6,9-10,15-16H,7-8H2,1-2H3/t10-,15+,16?/m1/s1
- La clé Inchi: RREPKOMEGFXTAY-CEIKTNJESA-N
- Sourire: C1=C2C(C[C@@]3([H])C[C@]2([H])C3(C)C)OC2=C1C(=O)C1=CC=CC=C1C2=O
Propriétés expérimentales
- Dense: 1.31±0.1 g/cm3(Predicted)
- Point de fusion: 125 °C
- Point d'ébullition: 482.3±45.0 °C(Predicted)
1,3-Methano-1H-benzo[b]xanthene-6,11-dione,2,3,4,4a-tetrahydro-2,2-dimethyl-, (1R,3R)- Littérature connexe
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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